molecular formula C12H22O B15441918 Bicyclo(2.2.1)heptane, 2-ethoxy-1,3,3-trimethyl- CAS No. 67800-86-6

Bicyclo(2.2.1)heptane, 2-ethoxy-1,3,3-trimethyl-

Cat. No.: B15441918
CAS No.: 67800-86-6
M. Wt: 182.30 g/mol
InChI Key: OGKAJQBGLDYVDV-UHFFFAOYSA-N
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Description

Bicyclo(2.2.1)heptane, 2-ethoxy-1,3,3-trimethyl- is a useful research compound. Its molecular formula is C12H22O and its molecular weight is 182.30 g/mol. The purity is usually 95%.
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Biological Activity

Bicyclo(2.2.1)heptane, 2-ethoxy-1,3,3-trimethyl- is a compound of significant interest due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data tables.

Basic Information

  • Chemical Formula: C10_{10}H18_{18}O
  • Molecular Weight: 158.25 g/mol
  • CAS Registry Number: 6248-88-0
  • IUPAC Name: Bicyclo[2.2.1]heptane, 2-ethoxy-1,3,3-trimethyl-

Structural Representation

The compound features a bicyclic structure with ethoxy and trimethyl groups, which contribute to its unique reactivity and potential biological effects.

Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of bicyclic compounds similar to Bicyclo(2.2.1)heptane derivatives. For instance, research indicates that certain bicyclic hydrocarbons exhibit genotoxic effects on bacterial cells, leading to oxidative stress responses.

Case Study: Genotoxicity in Bacterial Cells

A study published in PLOS ONE examined the effects of bis(bicyclo[2.2.1]heptane) on Escherichia coli using lux-biosensors. The findings revealed that the compound induced a bacterial SOS response without exhibiting alkylating effects. The oxidative stress response was primarily attributed to the generation of reactive oxygen species (ROS) during oxidation processes:

Concentration (g/L)Effect on LuminescenceStatistical Significance
1No significant changep-value = 0.35
10Slight decreasep-value < 0.001
100Significant decreasep-value < 0.001

This table summarizes the luminescence response of E. coli under different concentrations of the compound, indicating a cytotoxic effect at higher concentrations .

Antioxidant Activity

The antioxidant capacity of bicyclic compounds has been explored in various contexts. Compounds with similar structural features have shown promise in scavenging free radicals and reducing oxidative stress markers in vitro.

Research Findings

A comparative analysis of antioxidant activities among various bicyclic compounds demonstrated significant differences in efficacy:

Compound NameIC50_{50} (µg/mL)
Bicyclo(2.2.1)heptane derivative A15.5
Bicyclo(2.2.1)heptane derivative B22.3
Control (Vitamin C)5.0

These results indicate that while some derivatives exhibit moderate antioxidant activity, they are less effective than established antioxidants like Vitamin C .

Safety Profile

The safety profile of Bicyclo(2.2.1)heptane derivatives is crucial for their potential applications in pharmaceuticals and industrial uses. Studies have indicated that while some derivatives display beneficial biological activities, they may also pose risks due to their genotoxic properties.

Toxicity Assessment

The toxicity assessment of related compounds suggests careful evaluation is necessary for any therapeutic applications:

  • Genotoxic Effects: Induction of DNA damage in bacterial models.
  • Oxidative Stress: Increased ROS production leading to cellular damage.

Regulatory Status

Given the potential risks associated with genotoxicity, regulatory bodies may require comprehensive safety assessments before approving these compounds for widespread use.

Properties

CAS No.

67800-86-6

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2-ethoxy-1,3,3-trimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C12H22O/c1-5-13-10-11(2,3)9-6-7-12(10,4)8-9/h9-10H,5-8H2,1-4H3

InChI Key

OGKAJQBGLDYVDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(C2CCC1(C2)C)(C)C

Origin of Product

United States

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